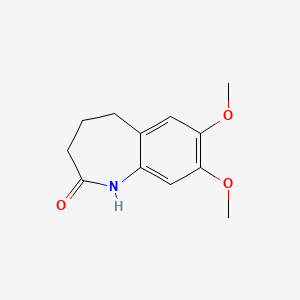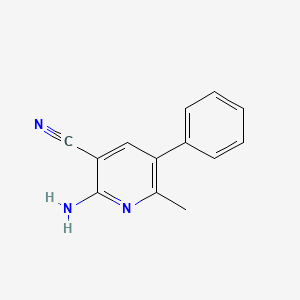
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a methyl group, a phenyl group, and a carbonitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Another approach involves the cyclization of appropriate precursors, such as 2-amino-3-cyanopyridine derivatives, in the presence of suitable catalysts and reagents. This method often requires the use of strong bases and high temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play a crucial role in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile
- 2-Amino-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile
- 2-Amino-4-hydroxy-6-methylpyrimidine
These compounds share structural similarities but differ in the substitution pattern on the pyridine ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.
Properties
CAS No. |
84596-18-9 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-amino-6-methyl-5-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(15)16-9/h2-7H,1H3,(H2,15,16) |
InChI Key |
JCZPGLIEVZTRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






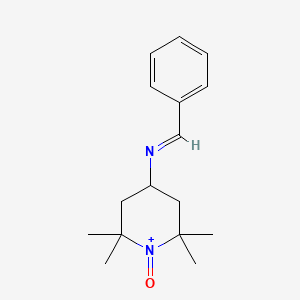
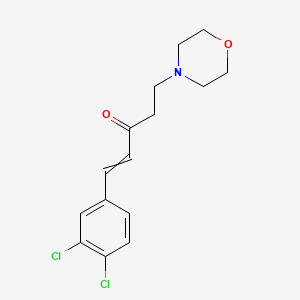
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)

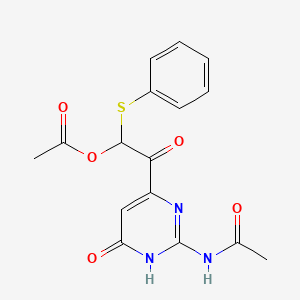
![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)


